molecular formula C16H15NO3S B1303623 a-Tosyl-(4-methoxybenzyl) isocyanide CAS No. 263389-54-4

a-Tosyl-(4-methoxybenzyl) isocyanide

Cat. No.: B1303623
CAS No.: 263389-54-4
M. Wt: 301.4 g/mol
InChI Key: QIJRGVGFTZWYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-Tosyl-(4-methoxybenzyl) isocyanide: is an organic compound with the molecular formula C₁₆H₁₅NO₃S. It is characterized by the presence of a tosyl group, a methoxybenzyl group, and an isocyanide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(4-methoxybenzyl) isocyanide typically involves the dehydration of formamides. One common method employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions, which is more environmentally friendly .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: a-Tosyl-(4-methoxybenzyl) isocyanide undergoes various types of reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Ugi reaction, the product is typically a peptide-like compound .

Scientific Research Applications

a-Tosyl-(4-methoxybenzyl) isocyanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of a-Tosyl-(4-methoxybenzyl) isocyanide involves its unique reactivity due to the isocyanide functional group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRGVGFTZWYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182126
Record name 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263389-54-4
Record name 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263389-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using (4-methoxyphenyl)(phenylsulfonyl)methylformamide (Tetrahedron Lett., 1996, 37 (45), 8113) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Tan solid (26.15 g, 97%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-methoxyphenyl)(phenylsulfonyl)methylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
26.15 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.